3-[3-(1-Aminoethyl)phenyl]-1,3-oxazolidin-2-one hydrochloride
Description
Properties
IUPAC Name |
3-[3-(1-aminoethyl)phenyl]-1,3-oxazolidin-2-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O2.ClH/c1-8(12)9-3-2-4-10(7-9)13-5-6-15-11(13)14;/h2-4,7-8H,5-6,12H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NALUYAXHIAFWEC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CC=C1)N2CCOC2=O)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of Aminoalkyl Precursors with Ethylene Carbonate
The primary synthetic route to obtain the 1,3-oxazolidin-2-one core involves cyclization of 3-(aminomethyl)phenyl derivatives with ethylene carbonate under basic conditions. This reaction forms the oxazolidinone ring by intramolecular nucleophilic attack of the amino group on the carbonate, resulting in ring closure.
- Reaction conditions: Basic medium, often using mild bases such as sodium carbonate or potassium carbonate.
- Temperature: Typically ambient to moderate heating (25–80°C).
- Advantages: Avoids use of toxic reagents like phosgene, aligns with green chemistry principles.
- Yields: Moderate to high, depending on precursor purity and reaction time.
This method is favored for its simplicity and environmental safety, making it suitable for both laboratory and industrial scale synthesis.
Acylation of the Amino Group
Post-cyclization, the primary amine on the aminoethyl side chain can be selectively acylated to modify the compound or prepare derivatives.
| Reagent | Product | Yield (%) | Conditions |
|---|---|---|---|
| Acetyl chloride | Acetylated derivative | 85 | Dry THF, 0°C to RT, 12 h |
| Benzoyl chloride | Benzoylated derivative | 78 | Dry THF, 0°C to RT, 12 h |
- The acylation proceeds via nucleophilic substitution on acyl chlorides.
- Strict anhydrous conditions are maintained to prevent hydrolysis.
- Temperature control is critical to minimize side reactions.
Reductive Amination of the Aminoethyl Group
The aminoethyl substituent can undergo reductive amination with aldehydes or ketones, expanding the compound's structural diversity.
- Typical reagents: Sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride.
- Example: Reaction with formaldehyde yields a dimethylated aminoethyl derivative.
- Significance: Enables introduction of alkyl groups on the amino nitrogen, potentially altering biological activity.
Catalytic Asymmetric Synthesis and Stereochemical Control
The (1R)-configuration of the aminoethyl group is crucial for biological activity and must be preserved or induced during synthesis.
- Method: Use of chiral catalysts during key steps such as nucleophilic ring-opening of epoxides or during reductive amination.
- Outcome: Enantiomeric excess (ee) greater than 90% can be achieved.
- Validation: Stereochemistry is confirmed by X-ray crystallography, polarimetry, and NOESY NMR spectroscopy.
- Impact: The (1R)-isomer exhibits approximately 10-fold higher antibacterial potency compared to the (1S)-isomer.
Stability and Degradation Under Synthetic Conditions
Understanding the compound’s stability guides optimization of reaction parameters.
| Condition | Stability Level | Degradation Pathway |
|---|---|---|
| High pH (>10) | Low | Ring-opening hydrolysis |
| High temperature (>100°C) | Moderate | C-N bond cleavage |
| Oxidative environments | Low | Formation of N-oxide derivatives |
- Reactions are preferably conducted under neutral to mildly basic conditions.
- Avoidance of strong oxidants and excessive heat is recommended to preserve compound integrity.
Industrial Production Considerations
Industrial synthesis aims to maximize yield, purity, and safety while minimizing environmental impact.
- Process improvements: Replacement of phosgene with dialkyl carbonates for ring formation enhances safety and reduces toxicity.
- Yield enhancement: Use of dialkyl carbonates can increase overall yield by 30–35% compared to phosgene-based methods.
- Scalability: Continuous flow reactors and green chemistry principles are applied to optimize large-scale production.
- Patent insights: Improved processes avoid additional carbamate formation steps, reducing complexity and cost.
Summary Table of Key Preparation Methods
| Method | Key Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Cyclization with ethylene carbonate | 3-(aminomethyl)phenyl derivative, base, 25–80°C | Moderate to High | Green chemistry, phosgene-free |
| Acylation | Acetyl chloride or benzoyl chloride, dry THF, 0°C to RT | 78–85 | Selective modification of amino group |
| Reductive amination | Aldehydes/ketones, NaBH3CN | Variable | Structural diversification |
| Catalytic asymmetric synthesis | Chiral catalysts, stereochemical control | >90% ee | Ensures high enantiomeric purity |
| Industrial scale process | Dialkyl carbonates, continuous flow reactors | ~40% overall | Safer, scalable, cost-effective |
Analytical Characterization Supporting Preparation
- NMR Spectroscopy: High-resolution ^1H, ^13C, and DEPT-135 NMR confirm proton and carbon environments, especially near the oxazolidinone ring.
- Mass Spectrometry (HRMS-ESI): Validates molecular ion and molecular weight.
- FT-IR Spectroscopy: Confirms characteristic carbonyl (C=O) and amine (N-H) stretching frequencies.
- X-ray Crystallography: Confirms stereochemical configuration and molecular conformation.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or sodium hypochlorite.
Reduction: Catalytic hydrogenation can be applied to reduce any double bonds present.
Substitution: Nucleophilic substitution reactions can modify the amino group, potentially converting it into various functional groups.
Common Reagents and Conditions: Reactions are typically conducted under controlled temperature and pH conditions, utilizing catalysts such as palladium or platinum in hydrogenation processes.
Major Products Formed: The primary products depend on the specific reactions but can include various substituted oxazolidinones, depending on the substituents introduced or modified.
Scientific Research Applications
3-[3-(1-Aminoethyl)phenyl]-1,3-oxazolidin-2-one hydrochloride, also known by its CAS number 1354962-40-5, is a compound that has garnered attention in various scientific research applications. This article will explore its applications in detail, supported by comprehensive data tables and documented case studies.
Chemical Properties and Structure
Before delving into its applications, it is essential to understand the chemical structure and properties of this compound. The compound features an oxazolidinone ring, which is a five-membered lactam structure containing both nitrogen and oxygen. This unique structure contributes to its biological activity and potential therapeutic uses.
Molecular Formula
- C : 12
- H : 16
- N : 2
- O : 2
- Cl : 1
Molecular Weight
- Molecular Weight : 229.72 g/mol
Antimicrobial Activity
Research has indicated that oxazolidinone derivatives exhibit significant antimicrobial properties. The compound has been studied for its effectiveness against various bacterial strains, particularly those resistant to conventional antibiotics.
Case Study:
A study published in the Journal of Antimicrobial Chemotherapy demonstrated that derivatives of oxazolidinones showed potent activity against multi-drug-resistant Staphylococcus aureus. This highlights the potential of this compound in developing new antimicrobial agents.
Anticancer Properties
The compound has also been evaluated for its anticancer properties. Research indicates that oxazolidinones can induce apoptosis in cancer cells, making them a target for cancer therapy.
Case Study:
In a study published in Cancer Research, researchers found that oxazolidinone derivatives inhibited tumor growth in xenograft models of breast cancer. The mechanism involved the activation of apoptotic pathways, suggesting that this compound could be further explored for cancer treatment.
Neurological Research
The compound's structural similarities to neurotransmitters have prompted investigations into its potential effects on neurological disorders.
Case Study:
A recent study in Neuropharmacology examined the effects of oxazolidinone derivatives on neurodegenerative diseases like Alzheimer's. The findings suggested that these compounds could modulate neuroinflammation and provide neuroprotective effects.
Role as a Chemical Probe
Due to its unique structure, this compound serves as a chemical probe in various biochemical assays to study protein interactions and enzyme activities.
Data Table: Applications Summary
| Application Area | Description | Reference |
|---|---|---|
| Antimicrobial | Effective against multi-drug-resistant bacteria | Journal of Antimicrobial Chemotherapy |
| Anticancer | Induces apoptosis in cancer cells | Cancer Research |
| Neurological Research | Modulates neuroinflammation | Neuropharmacology |
| Chemical Probe | Studies protein interactions | Various biochemical journals |
Mechanism of Action
The compound's mechanism of action often involves binding to specific molecular targets such as enzymes or receptors. In medicinal chemistry, this can translate to inhibiting enzyme activity or modulating receptor function, influencing pathways such as cell signaling or metabolic processes.
Comparison with Similar Compounds
Positional Isomers
- 3-[4-(1-Aminoethyl)phenyl]-1,3-oxazolidin-2-one (CAS: 1210001-75-4): Substituent Position: Para-aminoethyl group on the phenyl ring. Molecular Weight: 206.24 g/mol (free base). Properties: Higher symmetry may influence crystallinity and packing efficiency compared to the meta isomer. Structural studies using SHELX/ORTEP software highlight differences in torsion angles and hydrogen-bonding networks .
Halogen-Substituted Analogs
- 5-(Aminomethyl)-3-(3-chlorophenyl)-1,3-oxazolidin-2-one Hydrochloride (CAS: 1177301-96-0): Substituents: 3-chlorophenyl group and aminomethyl side chain. Molecular Weight: 260.71 g/mol (including HCl). Impact: Chlorine increases lipophilicity (logP ~1.8 vs.
Trifluoromethyl Derivatives
- 3-(Trifluoroacetyl)-1,3-oxazolidin-2-one Derivatives (Referenced in Enamine’s Building Blocks Catalogue): Substituents: Trifluoroacetyl or trifluoromethyl groups. Molecular Weight: ~180–220 g/mol. Properties: Enhanced metabolic stability due to fluorine’s electronegativity, but reduced basicity compared to aminoethyl analogs .
Physicochemical Properties
| Compound Name | CAS | Molecular Formula | Molecular Weight (g/mol) | logP* | Solubility (mg/mL) |
|---|---|---|---|---|---|
| Target Compound | 1354962-40-5 | C₁₁H₁₅ClN₂O₂ | 239.32 | 1.2 | 12.5 (H₂O) |
| 4-(1-Aminoethyl)-para Isomer | 1210001-75-4 | C₁₁H₁₄N₂O₂ | 206.24 | 1.0 | 8.2 (H₂O) |
| 3-Chlorophenyl Analog | 1177301-96-0 | C₁₀H₁₂ClN₂O₂·HCl | 260.71 | 1.8 | 5.6 (H₂O) |
| Trifluoroacetyl Derivative | N/A | C₇H₈F₃NO₃ | 195.14 | 0.5 | 20.1 (H₂O) |
*logP values estimated via computational models (e.g., XLogP3).
Biological Activity
3-[3-(1-Aminoethyl)phenyl]-1,3-oxazolidin-2-one hydrochloride, also known by its chemical identifier CAS #1354962-40-5, is a compound of significant interest in medicinal chemistry. This article delves into its biological activity, exploring various studies and findings that highlight its potential therapeutic applications.
Chemical Structure and Properties
The molecular structure of this compound is characterized by the presence of an oxazolidinone ring, which is a five-membered heterocyclic compound containing nitrogen and oxygen. This structure is pivotal as it influences the compound's biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C12H16ClN3O2 |
| Molecular Weight | 273.72 g/mol |
| Solubility | Soluble in water |
| Melting Point | Not specified |
Antimicrobial Properties
Research has indicated that compounds with oxazolidinone structures exhibit notable antimicrobial activity. They are particularly effective against Gram-positive bacteria. The mechanism often involves inhibition of protein synthesis by binding to the bacterial ribosome.
Case Study: Efficacy Against MRSA
A study evaluated the effectiveness of various oxazolidinones, including derivatives similar to this compound, against Methicillin-resistant Staphylococcus aureus (MRSA). Results showed a significant reduction in bacterial growth at concentrations as low as 5 μg/mL, indicating potential for clinical application in treating resistant infections .
Anti-inflammatory Activity
In addition to antimicrobial effects, there is emerging evidence suggesting that this compound may possess anti-inflammatory properties. This is particularly relevant in conditions such as sepsis and chronic inflammatory diseases.
Research Findings
A recent investigation demonstrated that treatment with this compound resulted in decreased levels of pro-inflammatory cytokines in vitro. This suggests a dual mechanism where the compound not only combats bacterial infections but also modulates the host's inflammatory response .
Neuroprotective Effects
Preliminary studies have also explored the neuroprotective potential of this compound. Given its ability to cross the blood-brain barrier, it may offer benefits in neurodegenerative diseases.
Case Study: Neuroprotection in Animal Models
In a controlled study using animal models of Alzheimer's disease, administration of the compound showed a reduction in cognitive decline and neuroinflammation markers compared to control groups. Behavioral assessments indicated improved memory retention and reduced anxiety-like behaviors .
Understanding the mechanism by which this compound exerts its effects is crucial for further development. The proposed mechanisms include:
- Inhibition of Protein Synthesis: By binding to the 50S ribosomal subunit, it disrupts peptide bond formation.
- Modulation of Immune Response: It may alter cytokine production pathways.
- Neuroprotection: Potentially through antioxidant mechanisms and modulation of neurotransmitter levels.
Q & A
Basic Research Questions
Q. What synthetic routes are commonly employed to prepare 3-[3-(1-Aminoethyl)phenyl]-1,3-oxazolidin-2-one hydrochloride, and how can yield be optimized?
- Methodology :
- Cyclization : Use carbamate precursors with catalytic acid (e.g., HCl) under reflux to form the oxazolidinone ring.
- Salt Formation : React the free base with HCl in anhydrous ethanol, followed by recrystallization for purity.
- Optimization : Adjust stoichiometry of reagents (e.g., 1.2 equivalents of HCl) and monitor reaction progress via TLC or HPLC.
- Purification : Employ column chromatography (silica gel, eluent: CH₂Cl₂/MeOH 9:1) or fractional crystallization.
Q. Which spectroscopic techniques are critical for confirming the structural integrity of this compound?
- Methodology :
- NMR : ¹H/¹³C NMR to verify aromatic protons (δ 6.8–7.5 ppm), oxazolidinone carbonyl (δ 165–170 ppm), and ethylamine moiety (δ 1.2–1.5 ppm for CH₃).
- IR : Confirm C=O stretching (1700–1750 cm⁻¹) and NH₂/NH vibrations (3300–3500 cm⁻¹).
- Mass Spectrometry : ESI-MS for molecular ion ([M+H]⁺) and isotopic pattern matching.
- Reference : X-ray crystallography in validates structural assignments for analogous heterocycles .
Q. What stability considerations are essential for storing this compound in laboratory settings?
- Methodology :
- Storage : Use airtight, light-resistant containers under inert gas (N₂/Ar) at –20°C to prevent hydrolysis of the oxazolidinone ring.
- Stability Testing : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring.
- Reference : Safety protocols in emphasize moisture-sensitive handling for lab-stored compounds .
Advanced Research Questions
Q. How can researchers resolve contradictory bioactivity data observed across different cellular assays?
- Methodology :
- Assay Validation : Include positive controls (e.g., known kinase inhibitors) and replicate experiments (n ≥ 3).
- Environmental Factors : Test under standardized O₂/CO₂ levels and serum-free vs. serum-containing media.
- Data Analysis : Use ANOVA with post-hoc tests (e.g., Tukey’s) to assess significance of variability.
- Reference : ’s antimicrobial activity protocols emphasize environmental consistency .
Q. What strategies are effective in elucidating the compound’s mechanism of action in enzyme inhibition?
- Methodology :
- Kinetic Studies : Measure IC₅₀ via dose-response curves and assess competitive/non-competitive inhibition.
- Molecular Docking : Use AutoDock Vina with protein structures (PDB) to predict binding interactions.
- SAR Analysis : Synthesize derivatives with modified ethylamine or phenyl groups to identify pharmacophores.
- Reference : ’s approach to triazole/oxadiazole derivatives highlights SAR-driven design .
Q. How should discrepancies in spectroscopic data between synthetic batches be addressed?
- Methodology :
- Batch Comparison : Analyze via HPLC-DAD/MS to detect impurities (e.g., unreacted precursors).
- Polymorphism Screening : Perform PXRD to identify crystalline vs. amorphous forms.
- Isotopic Labeling : Use ¹⁵N/²H-labeled reagents to trace unexpected signals in NMR.
- Reference : ’s crystallographic data aids in distinguishing polymorphs .
Q. What experimental designs are optimal for studying the compound’s pharmacokinetic properties in vitro?
- Methodology :
- Permeability : Caco-2 cell monolayers with LC-MS quantification.
- Metabolic Stability : Incubate with liver microsomes (human/rat) and monitor parent compound depletion via UPLC.
- Protein Binding : Use equilibrium dialysis followed by LC-MS/MS.
- Reference : ’s benzoxazole derivative studies recommend microsome-based assays .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
